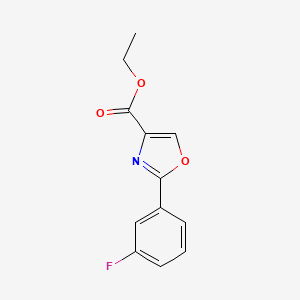![molecular formula C13H16N2O2 B11873932 Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B11873932.png)
Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 7-amino-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 7-amino-5-azaspiro[24]heptane-5-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Applications De Recherche Scientifique
Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate can be compared with other spirocyclic compounds, such as spiro[2.4]heptane derivatives. Its unique structure, which includes both a phenyl group and an amino group, distinguishes it from other similar compounds.
List of Similar Compounds
- Spiro[2.4]heptane derivatives
- Amino-substituted spiro compounds
- Phenyl-substituted spiro compounds
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c14-11-8-15(9-13(11)6-7-13)12(16)17-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2 |
Clé InChI |
ZNEKCVPQWWZGEM-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CN(CC2N)C(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


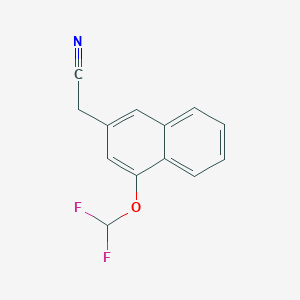
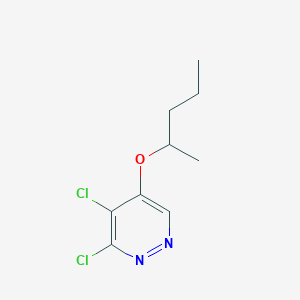
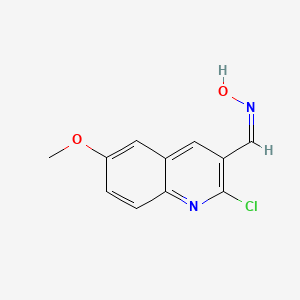

![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11873891.png)




![8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11873904.png)

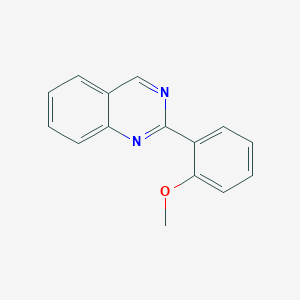
![6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11873945.png)
